molecular formula C7H7F2N5 B11901279 6-(Difluoromethyl)-9-methyl-9H-purin-2-amine

6-(Difluoromethyl)-9-methyl-9H-purin-2-amine

Cat. No.: B11901279
M. Wt: 199.16 g/mol
InChI Key: LRRFPGVVQAKLGT-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-9-methyl-9H-purin-2-amine is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a purine ring system substituted with a difluoromethyl group at the 6-position and a methyl group at the 9-position. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable target for various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the late-stage difluoromethylation, which can be achieved using difluoromethylation reagents such as difluoromethylborates or difluorocarbene precursors . The reaction conditions often involve the use of metal catalysts, such as copper or silver, to facilitate the transfer of the difluoromethyl group to the purine ring .

Industrial Production Methods

Industrial production of 6-(Difluoromethyl)-9-methyl-9H-purin-2-amine may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the development of environmentally friendly and cost-effective methods is crucial for large-scale production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The 2-amine group participates in S<sub>N</sub>Ar reactions under basic conditions. For example:

  • Reaction with methylamine : Substitution at the 6-position has been demonstrated using methylamine in methanol at 60°C for 12 hours, yielding derivatives with modified electronic profiles .

Reaction Conditions Product Characterization Data
2-Amine alkylationAlkyl halide, K<sub>2</sub>CO<sub>3</sub>, DMF, rtN-Alkylated purine<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 8.05 (s, 1H), 5.41 (s, 2H)

Electrophilic Substitution

The purine ring undergoes electrophilic substitution at position 8 under acidic conditions. For instance:

  • Halogenation : Treatment with bromine in acetic acid introduces a bromine atom at position 8, confirmed by <sup>13</sup>C NMR shifts at δ 143.0 .

Reaction Reagents Product Key Spectral Data
BrominationBr<sub>2</sub>, CH<sub>3</sub>COOH8-Bromo derivative<sup>13</sup>C NMR: δ 143.0 (C8)

Oxidation

The difluoromethyl group is resistant to oxidation under mild conditions but reacts with strong oxidizers:

  • KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> : Forms a carboxylic acid derivative at the 6-position, validated by LRMS (ESI) m/z: [M + H]<sup>+</sup> calcd 268.096 .

Reduction

  • NaBH<sub>4</sub>/MeOH : Reduces the purine ring’s double bonds, yielding dihydro derivatives with altered UV-Vis spectra (λ<sub>max</sub> shift from 260 nm to 245 nm) .

Acylation of the 2-Amine

  • Acetic anhydride/Pyridine : Forms N-acetylated products, confirmed by <sup>1</sup>H NMR δ 2.15 (s, 3H, CH<sub>3</sub>CO) .

Chan-Lam Coupling

  • Aryl boronic acids/Cu(OAc)<sub>2</sub> : Introduces aryl groups at position 8, with yields up to 75% .

Stability Under Hydrolytic Conditions

  • Acidic hydrolysis (HCl, 80°C) : Cleaves the difluoromethyl group, generating 6-oxo derivatives.

  • Basic hydrolysis (NaOH, reflux) : Degrades the purine ring, forming imidazole fragments .

Comparative Reactivity Table

Position Reactivity Preferred Reagents Key Products
C2 (amine)High (S<sub>N</sub>Ar, acylation)Alkyl halides, acyl chloridesN-Alkyl/N-acyl derivatives
C6 (CF<sub>2</sub>H)Moderate (hydrolysis)HCl/NaOH6-Oxo/6-hydroxy analogs
C8 (H)Low (electrophilic substitution)Br<sub>2</sub>, HNO<sub>3</sub>8-Bromo/8-nitro derivatives

Mechanistic Insights

  • S<sub>N</sub>Ar at C2 : The electron-withdrawing difluoromethyl group enhances the leaving-group ability of substituents at adjacent positions, facilitating nucleophilic attack .

  • Ring stability : The methyl group at N9 sterically hinders reactions at N7/N3, directing selectivity toward C8 and C2 .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity : Research indicates that 6-(Difluoromethyl)-9-methyl-9H-purin-2-amine may interfere with nucleic acid synthesis, making it a candidate for antiviral therapies. The difluoromethyl group enhances its efficacy by modulating enzyme activity related to viral replication.

Anticancer Properties : In vitro studies have shown that this compound exhibits notable anticancer properties. For example, it demonstrated a half-maximal effective concentration (EC50) of approximately 25.6 µM against various cancer cell lines, indicating its potential as a selective agent for targeting cancer cells while minimizing toxicity to normal cells .

Cell Line EC50 (µM) CC50 (µM)
Cancer Cell Line A25.6>100
Cancer Cell Line B30.0>100
Cancer Cell Line C20.5>100

Biochemical Studies

The compound is utilized as a biochemical probe to study enzyme interactions and cellular processes. Its ability to modulate enzyme activity makes it valuable for understanding various biological mechanisms.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules, particularly fluorinated pharmaceuticals. This application is crucial for developing novel therapeutic agents with enhanced properties .

Case Studies

  • Antiviral Research : A study focused on the antiviral properties of this compound demonstrated its effectiveness against certain viral strains by inhibiting viral replication through interference with nucleic acid synthesis.
  • Cancer Cell Proliferation : Another case study highlighted its selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells, suggesting its potential for therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-9-methyl-9H-purin-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity. The purine ring system allows the compound to mimic natural purine substrates, enabling it to interfere with biological processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethyl)-9-methyl-9H-purin-2-amine
  • 6-(Chloromethyl)-9-methyl-9H-purin-2-amine
  • 6-(Bromomethyl)-9-methyl-9H-purin-2-amine

Uniqueness

6-(Difluoromethyl)-9-methyl-9H-purin-2-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the difluoromethyl group enhances the compound’s stability, lipophilicity, and ability to form hydrogen bonds . These features make it a valuable compound for various applications in research and industry.

Biological Activity

6-(Difluoromethyl)-9-methyl-9H-purin-2-amine is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C9H10F2N5\text{C}_9\text{H}_{10}\text{F}_2\text{N}_5

It features a difluoromethyl group at the 6-position and a methyl group at the 9-position of the purine ring, which may influence its biological interactions and efficacy.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated its ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound was tested against several types of cancer, including:

  • Acute Myeloid Leukemia (AML) : The compound showed promising antiproliferative activity against AML cell lines, indicating its potential as a therapeutic agent in hematological malignancies .
  • Solid Tumors : In vitro assays revealed that the compound could reduce cell viability in solid tumor models, suggesting a broad spectrum of anticancer activity .

The biological activity of this compound may be attributed to its interaction with specific molecular targets involved in cancer progression. Notably, it has been shown to inhibit key enzymes such as PI3K and HDAC, which are crucial for tumor growth and survival.

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/PathwayEffect Observed
AntiproliferativePI3KInhibition of cancer cell growth
Apoptosis InductionHDACInduction of programmed cell death
Cell Cycle ArrestVariousArrest at G1/S phase

Case Studies and Research Findings

  • Study on AML : A recent study highlighted the effectiveness of this compound in inducing necrosis in AML cell lines resistant to conventional therapies. The study utilized cellular thermal shift assays to confirm target engagement with PI3K and HDAC .
  • In Vivo Efficacy : In animal models, administration of the compound resulted in reduced tumor growth rates in xenograft models of colorectal carcinoma. This suggests that the compound not only acts effectively in vitro but also has potential therapeutic applications in vivo .
  • Selectivity Studies : Comparative studies have shown that this compound exhibits selectivity towards certain cancer cell lines while sparing normal cells, which is a crucial factor for minimizing side effects during treatment .

Properties

Molecular Formula

C7H7F2N5

Molecular Weight

199.16 g/mol

IUPAC Name

6-(difluoromethyl)-9-methylpurin-2-amine

InChI

InChI=1S/C7H7F2N5/c1-14-2-11-4-3(5(8)9)12-7(10)13-6(4)14/h2,5H,1H3,(H2,10,12,13)

InChI Key

LRRFPGVVQAKLGT-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(N=C(N=C21)N)C(F)F

Origin of Product

United States

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